Product packaging for Bisacumol(Cat. No.:CAS No. 120710-98-7)

Bisacumol

Numéro de catalogue: B14166292
Numéro CAS: 120710-98-7
Poids moléculaire: 218.33 g/mol
Clé InChI: NRBFEAZFHRHFFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bisacumol is a chemical compound for research use. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Available information is limited. One study in network pharmacology has indicated that this compound, a compound found in turmeric, may be investigated for its potential role in gout treatment, possibly by targeting specific cellular proteins and pathways such as protein processing in the endoplasmic reticulum . Researchers are advised to consult specialized scientific literature for further details on its properties and potential research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B14166292 Bisacumol CAS No. 120710-98-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-2-en-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13,15-16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFEAZFHRHFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(C=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120710-98-7
Record name Bisacumol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Sources and Isolation Methodologies

Botanical and Biological Origins

Bisacumol has been identified in several species within the Zingiberaceae family, a group known for its aromatic and medicinal plants.

Curcuma Species as a Source

Several Curcuma species are recognized as sources of this compound. Curcuma longa (turmeric) is a well-investigated species where this compound has been found as a constituent of its essential oil. core.ac.ukresearchgate.netnih.govnih.gov Curcuma xanthorrhiza (Javanese turmeric) is another significant source, with this compound being one of the bioactive compounds isolated from its rhizome. tandfonline.comjmchemsci.comnih.govnih.gov Other Curcuma species, such as Curcuma soloensis, have also been reported to contain this compound. researchgate.net The presence and concentration of this compound in Curcuma species can vary depending on factors such as the specific variety, geographical location, cultivation conditions, and the part of the plant analyzed (e.g., rhizomes, leaves, flowers). core.ac.uknih.gov

Zingiber Species as a Source

While Curcuma species are more prominently associated with this compound, some research indicates its presence in the Zingiber genus as well. Zingiber officinale (ginger) has been mentioned as containing this compound, often alongside other bioactive compounds like curcumin (B1669340) and desmethoxycurcumin, in formulations derived from Zingiberaceae plants. researchgate.netwu.ac.thresearchgate.net The chemical composition of Zingiber species includes various terpenes and phenolic compounds, and this compound falls within the terpenoid class. phytojournal.commdpi.comnih.govmyfoodresearch.com

Advanced Extraction and Isolation Techniques

The extraction and isolation of this compound from plant materials typically involve a series of steps to separate it from other plant constituents. Common approaches include solvent extraction followed by various chromatographic techniques.

Extraction methods often utilize solvents such as methanol (B129727) or hexane (B92381) to obtain crude extracts from the dried or fresh rhizomes. nih.govacademicjournals.org For instance, methanol has been found to be effective in extracting a wide range of plant compounds, including those found in Curcuma longa. academicjournals.org Hexane extraction has also been used to obtain essential oils from Curcuma longa rhizomes, where this compound is present. nih.gov

Following the initial extraction, chromatographic techniques are employed for the isolation and purification of this compound. These techniques leverage the differences in chemical properties of the compounds in the extract to separate them. Techniques mentioned in the context of isolating compounds from Curcuma species include vacuum liquid chromatography and flash chromatography. researchgate.net High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable analytical tools used for the identification and quantification of this compound in plant extracts. nih.govresearchgate.netacademicjournals.org LC-MS, particularly with electrospray ionization (ESI), is noted for its ability to analyze non-volatile compounds and provide both retention time and mass information, which is crucial for identifying natural products in complex plant extracts. academicjournals.org

The isolation process often involves guided fractionation, where techniques like thin layer chromatography (TLC) are used to monitor the separation progress. researchgate.net Spectroscopic methods, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR, 13C NMR, COSY, HSQC, and HMBC), are essential for the structural elucidation and confirmation of isolated this compound. researchgate.netuni-halle.de

Research findings often detail the percentage of this compound obtained using different extraction methods and from different plant sources. For example, studies analyzing the essential oils of Curcuma longa have reported the percentage of this compound present. nih.gov

Table 1: Reported Occurrence of this compound in Selected Plant Species

SpeciesGenusFamilyPart UsedNotesSource(s)
Curcuma longaCurcumaZingiberaceaeRhizomeConstituent of essential oil core.ac.ukresearchgate.netnih.govnih.gov
Curcuma xanthorrhizaCurcumaZingiberaceaeRhizomeBioactive compound isolated tandfonline.comjmchemsci.comnih.govnih.gov
Curcuma soloensisCurcumaZingiberaceaeRhizomeIsolated from rhizome extract researchgate.net
Zingiber officinaleZingiberZingiberaceaeRhizomeFound in formulations with other compounds researchgate.netwu.ac.thresearchgate.net

Table 2: Examples of Extraction and Analytical Techniques for this compound

TechniqueApplication in this compound StudiesNotesSource(s)
Solvent Extraction (Methanol)Obtaining crude extracts from rhizomesEffective for extracting various plant compounds academicjournals.org
Solvent Extraction (Hexane)Obtaining essential oils from rhizomesUsed for isolating lipophilic compounds like this compound nih.gov
Vacuum Liquid ChromatographyFractionation and purification of extractsUsed in the isolation process researchgate.net
Flash ChromatographyPurification of compounds from fractionsUsed in the isolation process researchgate.net
GC-MSIdentification and quantification in essential oilsProvides separation and mass spectral data nih.govresearchgate.net
LC-MS (ESI)Analysis of non-volatile compounds in extractsProvides retention time and mass information for identification academicjournals.org
TLCMonitoring separation during fractionationHelps guide the isolation process researchgate.net
NMR SpectroscopyStructural elucidation and confirmationProvides detailed structural information researchgate.netuni-halle.de
FTIR SpectroscopyIdentification of functional groupsUsed for structural characterization researchgate.net

Advanced Synthetic Strategies and Stereochemical Control of Bisacumol

Total Asymmetric Synthesis Approaches

Total asymmetric synthesis aims to synthesize a chiral compound in enantiomerically pure form using chiral starting materials, reagents, or catalysts. wikipedia.orguwindsor.ca For bisacumol, this involves controlling the formation of the stereogenic centers to yield the desired (7S,9R) isomer. researchgate.netmolaid.com

Enantioselective Methodologies

Enantioselective methodologies are crucial in asymmetric synthesis to favor the formation of one enantiomer over the other. uwindsor.ca Approaches to the enantioselective synthesis of this compound and related bisabolane (B3257923) sesquiterpenes have been explored. One such approach involves the use of asymmetric dihydroxylation and CBS reduction processes to introduce asymmetry. researchgate.netmolaid.com Another strategy utilizes catalytic enantioselective reactions, such as the asymmetric hydrogenation of α,β-unsaturated sulfones, which can provide access to chiral intermediates that are precursors to this compound. dicp.ac.cn

Diastereoselective Control

Diastereoselective control focuses on the selective formation of one diastereomer over others in a reaction that creates two or more new stereocenters or involves a pre-existing one. uvm.edu In the synthesis of this compound, achieving high diastereoselectivity is essential, particularly in steps that establish the relative configuration of the stereocenters. researchgate.net For example, a chemoenzymatic approach to (7S,9R)-bisacumol has demonstrated high diastereoselectivity (94% de) in the synthesis. researchgate.net The use of chiral auxiliaries can also be employed to achieve diastereoselective control in key bond-forming reactions. uvm.edu

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the high selectivity and efficiency of enzymes. researchgate.netcnr.itdocumentsdelivered.comresearchgate.net This approach has been successfully applied to the synthesis of this compound. researchgate.netcnr.itdocumentsdelivered.comlivedna.net

Lipase-Mediated Kinetic Resolution

Lipase-mediated kinetic resolution is a widely used enzymatic method for obtaining enantiomerically enriched compounds. researchgate.netmdpi.commdpi.com This process relies on the ability of lipases to catalyze the reaction of one enantiomer in a racemic mixture at a faster rate than the other, leading to the enrichment of the less reactive enantiomer. researchgate.netmdpi.com Lipase-catalyzed resolution studies of this compound acetate (B1210297) have been utilized in the total synthesis of (7S,9R)-bisacumol. researchgate.net Different lipases have been evaluated for their effectiveness and enantioselectivity in resolving key intermediates. researchgate.netmdpi.commdpi.com Factors such as the enzyme type, solvent, temperature, and substrate structure can influence the stereoselectivity of the lipase-mediated resolution. mdpi.com

An example of lipase-mediated resolution in the synthesis of a this compound precursor involves the hydrolysis of a racemic ester using a specific lipase (B570770) catalyst. This process yields the unreacted ester in enantiomerically enriched form, which can then be converted to the desired this compound isomer. mdpi.com

Table 1: Example of Lipase-Mediated Resolution of a Racemic Ester (Illustrative based on search results)

EntryLipaseSubstrateProductConversion (%)ee (%) (Product)E Value
1Lipase PS-CRacemic this compound Acetate(7S,9R)-Bisacumol-High-
2Lipase OF 360Racemic Acetate 44 (Precursor)Alcohol (-)-45-Good-

Note: Specific conversion, ee, and E values for this compound acetate resolution were not explicitly detailed in the snippets, but the principle and application are described. researchgate.netmdpi.com

Elucidation of Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound involves several key intermediates and reaction pathways. While the specific detailed pathways can vary depending on the chosen synthetic strategy, common approaches involve building the bisabolane skeleton and then introducing and controlling the stereocenters. nih.govmdpi.com Intermediates often include substituted aromatic rings and isoprenoid chains. nih.govmdpi.com Reactions such as carbon-carbon bond formation (e.g., addition of organometallic reagents to carbonyls, catalytic coupling reactions), reduction of carbonyls, and functional group transformations are typically employed. nih.govdicp.ac.cnmdpi.com The elucidation of these intermediates and pathways is crucial for optimizing reaction conditions and maximizing yield and stereoselectivity. nih.govresearchgate.netmdpi.com

One reported chemoenzymatic route to (7S,9R)-bisacumol utilizes enantiomerically pure key intermediates, specifically a substituted butanoate ester and acid, which are also used in the synthesis of turmerone enantiomers. researchgate.net

Computational and in Silico Investigations of Bisacumol S Biological Interactions

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the protein target) when bound to form a stable complex. This approach helps to understand the binding affinity, identify potential binding sites, and characterize the types of interactions involved. Studies on Bisacumol have utilized molecular docking to explore its interactions with proteins relevant to conditions such as inflammation, bacterial infections, and gout.

Ligand-Protein Binding Affinity Analysis

Binding affinity, often expressed as binding energy (typically in kcal/mol) in molecular docking studies, quantifies the strength of the interaction between a ligand and a protein target. Lower binding energy values generally indicate a stronger binding affinity and a higher likelihood of effective binding to the target protein. wu.ac.thresearchgate.netresearchgate.net

Molecular docking simulations have evaluated the binding affinity of this compound to several proteins. For instance, in a study investigating potential antibacterial agents, this compound was among the compounds from Curcuma xanthorrhiza evaluated for its interaction with bacterial penicillin-binding protein 2X (PBP2X). jmchemsci.com Another study explored the potential of this compound and other compounds from Curcuma longa against SARS-CoV-2 main protease (Mpro), where compounds showing binding energies in a certain range were considered active. scialert.netformosapublisher.org

Research into the potential of ZICURMA herbal supplement components, including this compound, against pro-inflammatory cytokines (TNF-α, IL-6, IL-6R, IL-1β, IL-1R) reported that this compound, curcumin (B1669340), and desmethoxycurcumin exhibited moderate binding affinity, with bond values ranging from –5.0 kcal/mol to –9.0 kcal/mol with the targeted proteins. wu.ac.thresearchgate.net Specifically, this compound showed the lowest binding energy for its interaction with IL-6 and IL-1R in one analysis within that study. wu.ac.th

In a study focusing on inhibitors for the LpxC protein in pathogenic bacteria, this compound was one of the bioactive compounds from yellow bioherbal sources evaluated. Molecular docking analysis in this study aimed to identify compounds with low binding affinity for LpxC as potential inhibitors. ub.ac.idub.ac.id

Another investigation into the inhibition mechanism of cutinase from Fusarium oxysporum f.sp lycopersici by natural compounds of local turmeric reported a binding energy of -5.3 kcal/mol for this compound with cutinase. researchgate.net

Here is a summary of reported binding energies for this compound with certain protein targets:

Protein TargetBinding Energy (kcal/mol)Reference
1Cutinase-5.3 researchgate.net
2IL-6Lowest binding energy among tested compounds (compared to curcumin and desmethoxycurcumin) wu.ac.th
3IL-1RLowest binding energy among tested compounds (compared to curcumin and desmethoxycurcumin) wu.ac.th
4TNF-αModerate binding affinity (range of -5.0 to -9.0 kcal/mol reported for this compound, curcumin, and desmethoxycurcumin with inflammatory cytokines) wu.ac.thresearchgate.net
5IL-6RModerate binding affinity (range of -5.0 to -9.0 kcal/mol reported for this compound, curcumin, and desmethoxycurcumin with inflammatory cytokines) wu.ac.thresearchgate.net
6IL-1βModerate binding affinity (range of -5.0 to -9.0 kcal/mol reported for this compound, curcumin, and desmethoxycurcumin with inflammatory cytokines). Lowest affinity observed between this compound and IL-1β interaction within the study's tested compounds and targets. wu.ac.thresearchgate.net

Note: The "Lowest binding energy" for IL-6 and IL-1R is relative to curcumin and desmethoxycurcumin within the specific study wu.ac.th. The moderate binding affinity range for inflammatory cytokines applies generally to this compound, curcumin, and desmethoxycurcumin interactions with TNF-α, IL-6, IL-6R, IL-1β, and IL-1R wu.ac.thresearchgate.net.

Identification of Specific Protein Binding Sites

Molecular docking studies aim to identify the specific region or site on a protein where a ligand preferentially binds. This binding site is often the active site or an allosteric site that influences protein function.

In the study investigating interactions with pro-inflammatory cytokines, docking analysis showed that this compound, curcumin, and desmethoxycurcumin interacted with TNF-α at the same binding site as the known inhibitors azithromycin (B1666446) and chloroquine. wu.ac.th For IL-6 interaction, this compound and desmethoxycurcumin were found to share the same binding site as azithromycin. wu.ac.th

When docked with cutinase, this compound was found to interact with specific amino acid residues within the protein structure. researchgate.net Similarly, interactions with SARS-CoV-2 Mpro involved specific amino acid residues. formosapublisher.org Studies on potential gout treatments identified that this compound, along with campesterol (B1663852) and stigmasterol, might exert effects by targeting proteins involved in protein processing in the endoplasmic reticulum, specifically HSPA1B, HSP90AB1, and STUB1. nih.govresearchgate.net

Characterization of Intermolecular Interactions

The stability and strength of the ligand-protein complex are determined by various non-covalent intermolecular forces. Characterizing these interactions provides detailed insights into how this compound binds to its target proteins. Common types of interactions observed in molecular docking studies include hydrogen bonding, hydrophobic interactions, and pi-stacking interactions. cambridgemedchemconsulting.commalvernpanalytical.comwikipedia.org

Molecular docking studies involving this compound have identified the presence of these key intermolecular interactions contributing to its binding with target proteins.

Hydrogen bonds are crucial in stabilizing protein-ligand complexes and contribute favorably to binding affinity and specificity. wu.ac.thub.ac.idmalvernpanalytical.comnih.gov These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. ub.ac.id

In the study on cutinase inhibition, this compound was reported to form a hydrogen bond with the amino acid residue Tyr-231. researchgate.net For the interaction with SARS-CoV-2 Mpro, this compound was found to form hydrogen bonds with the amino acids CYS128 and MET130. formosapublisher.org Hydrogen bonds, particularly with the hydroxyl end of the group, were noted as a dominant interaction type for ligands from ZICURMA interacting with bioactive compounds. researchgate.net

Hydrophobic interactions play a significant role in the binding affinity between a ligand and a protein, particularly when non-polar regions of the molecules interact. researchgate.netmalvernpanalytical.comnih.gov The release of water molecules surrounding these non-polar surfaces upon binding leads to an increase in entropy, contributing favorably to the free energy of binding. jmchemsci.com

This compound's interaction with cutinase involved hydrophobic contacts with amino acid residues Ala-167, Ala-139, and Ala-217. researchgate.net Hydrophobic interactions were also identified as characteristic binding modes for bioactive metabolites from turmeric with their respective targets in general. nih.gov Along with hydrogen bonds, hydrophobic interactions were highlighted as two of the most important forces in the interaction between flavonoids and xanthine (B1682287) oxidase, a principle applicable to understanding similar interactions with other ligands like this compound. researchgate.net

Pi-alkyl stacking interactions are a type of non-covalent interaction that occurs between the pi-electron system of an aromatic ring (either in the ligand or the protein residue) and the alkyl groups of the interacting molecule. biorxiv.orge-nps.or.kr

Stacking interactions, including pi-alkyl, were observed in the docking simulation between ligands from ZICURMA, including this compound, and the TNF-α protein. wu.ac.thresearchgate.net This involved an interaction between the aromatic ring of a tyrosine residue and the cyclic ends of this compound and other compounds. researchgate.net In the context of SARS-CoV-2 Mpro interaction, this compound was reported to form pi-alkyl interactions with ALA129 and ILE106. formosapublisher.org Pi-alkyl interactions have been noted as important non-covalent interactions in other protein-ligand complexes as well. biorxiv.orge-nps.or.kr

Pi-Pi T-Shape Interactions

While molecular docking studies predict various types of interactions between a ligand and a protein, specific details regarding Pi-Pi T-Shape interactions involving this compound were not explicitly detailed in the reviewed literature. Pi-Pi interactions, including the T-shape configuration, typically occur between aromatic rings of the ligand and aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the protein binding site. These interactions play a significant role in the binding and stabilization of protein-ligand complexes.

Prediction of Biological Activity and Inhibition Potential

Computational tools are employed to predict the potential biological activities of compounds like this compound based on their chemical structure. The Prediction of Activity Spectra for Substances (PASS) is one such online tool that forecasts the likelihood of a compound exhibiting various biological activities wu.ac.thformosapublisher.org. A higher probability score (Pa) from PASS suggests a greater chance of the predicted activity being present wu.ac.th.

In silico studies have predicted potential biological activities for this compound, including antibacterial jmchemsci.com, anti-inflammatory wu.ac.thwu.ac.th, and antiviral potential wu.ac.thresearchgate.net. For instance, molecular docking has been used to predict the inhibition potential of this compound against specific protein targets involved in bacterial cell wall synthesis (PBP2X) jmchemsci.com and inflammatory pathways (cytokines) wu.ac.thwu.ac.th. The binding energy values obtained from docking simulations provide an estimate of the strength of the interaction, with lower binding energies typically indicating stronger binding affinities and potentially higher inhibition potential wu.ac.th.

Table 1 presents examples of predicted binding energies of this compound with various protein targets from molecular docking studies.

Protein TargetBinding Energy (kcal/mol)Source
PBP2X-5.3 jmchemsci.com
Cutinase-5.3 researchgate.net
TNF-α-5.0 wu.ac.th
IL-6-7.0 wu.ac.th
IL-6R-5.0 wu.ac.th
IL-1β-5.0 wu.ac.th
IL-1R-7.0 wu.ac.th
HSPA1BData not explicitly provided as a single value for this compound nih.gov
HSP90AB1Data not explicitly provided as a single value for this compound nih.gov
STUB1Data not explicitly provided as a single value for this compound nih.gov

Note: Binding energy values can vary depending on the software, parameters, and protein structure used in the docking simulation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are complementary to molecular docking, providing insights into the dynamic behavior and stability of protein-ligand complexes over time youtube.comyoutube.comrsc.org. While docking provides a static snapshot of the predicted binding pose, MD simulations allow researchers to observe the flexibility of the protein and ligand, the fluctuations of the complex, and the persistence of key interactions in a more realistic environment, often including solvent molecules youtube.com.

MD simulations have been employed in studies involving this compound to evaluate the stability of its interactions with target proteins after the initial docking step jmchemsci.comwu.ac.thresearchgate.netub.ac.id. These simulations help to validate the docking results and provide a more comprehensive understanding of the binding event.

Conformational Stability Analysis of Protein-Ligand Complexes

Molecular dynamics simulations are used to analyze the conformational stability of the protein-ligand complex over the simulation period. This involves monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial positions. Stable complexes typically exhibit lower fluctuations in RMSD after an initial equilibration phase. MD simulations can confirm the stable interactions between a ligand like this compound and its target protein jmchemsci.comub.ac.id.

Root Mean Square Fluctuation (RMSF) Analysis

Root Mean Square Fluctuation (RMSF) analysis is a common method used in molecular dynamics simulations to measure the average deviation of each atom or residue from its reference position (usually its average position over the simulation). RMSF values provide insights into the flexibility of different parts of the protein and the bound ligand youtube.com. Lower RMSF values for the ligand and the binding site residues generally indicate a more stable interaction. RMSF analysis has been used in studies involving this compound to support the stable interactions observed in molecular dynamics simulations jmchemsci.com.

Predictive Modeling of Biological Activity

Predictive modeling of biological activity extends beyond simple docking and dynamics simulations. It often involves using computational models, including machine learning approaches, to predict various biological properties and activities of compounds based on their structural features. Tools like PASS fall under this category, providing a spectrum of predicted activities wu.ac.thformosapublisher.org.

These predictive models can help prioritize compounds for further experimental testing, saving time and resources. In the context of this compound, predictive modeling has contributed to identifying its potential as an antibacterial, anti-inflammatory, and antiviral agent by suggesting likely biological activities based on its chemical structure and predicted interactions with relevant protein targets jmchemsci.comwu.ac.thwu.ac.thrsc.org.

Assessment of Anti-Inflammatory Potential via Cytokine Interaction

In silico studies can provide insights into a compound's potential anti-inflammatory activity by examining its predicted interactions with molecules involved in inflammatory pathways, such as cytokines. While the provided search results mention in silico studies on the anti-inflammatory properties of other natural compounds and plant extracts, a direct assessment of this compound's interaction with cytokines was not found within the search results. Studies on other compounds suggest that the ability of a bioactive molecule to bind to and affect cytokines can be evaluated through in silico simulations, considering the compound's size and physicochemical characteristics in relation to the receptor site. researchgate.net

Evaluation of Antibacterial Potential (e.g., Penicillin-Binding Proteins)

In silico studies have been employed to evaluate the antibacterial potential of compounds by investigating their interactions with essential bacterial proteins, such as penicillin-binding proteins (PBPs). PBPs are crucial for bacterial cell wall synthesis and are the targets of beta-lactam antibiotics. csic.esbiomolther.org A study exploring bioactive compounds from Curcuma xanthorrhiza for antibacterial potential included this compound in its analysis. While this study focused on identifying potent antibacterial candidates and elucidating their mechanisms against antibiotic-resistant bacteria by targeting PBP2X, the detailed findings presented for this compound's specific interaction with PBPs were not explicitly available in the provided snippets. jmchemsci.com The study highlighted other compounds from C. xanthorrhiza that showed promising antibacterial potential by binding to PBP2X. jmchemsci.com

Computational Screening for Antitubercular Activity

Computational screening methods are utilized in the search for new antitubercular agents. These methods involve using predictive models based on biological assays to identify compounds with potential activity against Mycobacterium tuberculosis. nih.govnih.gov this compound has been mentioned in the context of computational screening for antitubercular activity among compounds from indigenous spices. 14.139.185 However, the specific details and results of this screening for this compound were not provided in the search results. Computational approaches have shown utility in identifying potential antituberculosis agents by analyzing large datasets of chemicals. nih.gov

In Silico Assessment of Bioactivity and Pharmacological Parameters

In silico methods are routinely used in the early stages of drug discovery to predict various pharmacological parameters, including bioactivity, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. eijppr.comnih.govmdpi.com

Drug-Likeness Evaluation

Drug-likeness evaluation assesses whether a compound possesses physicochemical properties and structural features that are characteristic of known oral drugs. This is typically evaluated using various computational filters based on rules such as Lipinski's rule of five, Ghose, Veber, Egan, and Muegge. eijppr.commdpi.com this compound was included in a study that performed drug-likeness screening using the SWISSADME web server, applying criteria from Lipinski, Ghose, Veber, Egan, and Muegge. jmchemsci.com The study reported that several compounds from Curcuma xanthorrhiza, including this compound, met these screening criteria, suggesting their suitability as potential drug candidates. jmchemsci.com

Membrane Permeability Predictions

Membrane permeability is a crucial parameter for oral bioavailability, indicating how well a compound can pass through biological membranes. In silico tools can predict membrane permeability using various models. researchgate.netnih.gov The study that evaluated this compound for drug-likeness also assessed membrane permeability using the PerMM tool. jmchemsci.com This tool models the passive permeability of molecules through lipid bilayers and provides insights into a compound's efficiency in penetrating membranes. jmchemsci.com While the study highlighted that other compounds from C. xanthorrhiza demonstrated favorable thermodynamic properties for membrane penetration, the specific predicted membrane permeability values for this compound were not detailed in the provided snippets. jmchemsci.com

In Vitro Preclinical Studies on Bisacumol S Bioactivity and Cellular Mechanisms

Evaluation of Anti-Inflammatory Effects in Cellular Models

Studies have investigated the anti-inflammatory potential of compounds found in Curcuma species, including Bisacumol, using cellular models. While direct in vitro studies specifically focused solely on this compound's anti-inflammatory effects in cellular models are not extensively detailed in the search results, related sesquiterpenoids from turmeric, such as bisacurone, have shown anti-inflammatory properties in cellular contexts. Bisacurone, for instance, inhibited the adhesion of inflammatory monocytes to endothelial cells activated by tumor necrosis factor-alpha (TNF-α) through the downregulation of vascular cell adhesion molecule-1 (VCAM-1) expression in human umbilical vein endothelial cells (HUVECs). researchgate.net This effect involved the suppression of reactive oxygen species (ROS) generation and the blocking of nuclear factor-kappa B (NF-κB) p65 translocation and inhibitory factor kappa B alpha (IκBα) phosphorylation. researchgate.net These findings on related compounds suggest potential avenues for investigating similar anti-inflammatory mechanisms for this compound in relevant cellular models.

Assessment of Antiviral Activity in Cell Cultures

Research suggests potential antiviral activity associated with compounds present in Curcuma xanthorrhiza, which contains this compound. An in silico study exploring compounds in a herbal supplement containing Curcuma xanthorrhiza identified this compound, alongside curcumin (B1669340) and desmethoxycurcumin, as having potential interactions with inflammatory cytokines involved in viral infections like COVID-19 based on molecular docking simulations. wu.ac.th While this is an in silico finding, it highlights this compound as a compound of interest for in vitro antiviral evaluation. Curcumin, another compound found in turmeric, has demonstrated in vitro antiviral activity against various viruses, including inhibiting SARS-CoV-2 replication in human cells. iieta.orgencyclopedia.pub These findings on related compounds underscore the rationale for conducting specific in vitro cell culture studies to assess this compound's direct antiviral activity against relevant viruses.

Investigation of Antibacterial Properties in Microbial Assays

This compound is a sesquiterpene, and terpenoids are known for their antimicrobial properties, including disrupting bacterial cell membranes and interfering with enzyme activity and gene expression. jmchemsci.com In silico studies have explored the potential of bioactive compounds from Curcuma xanthorrhiza, including this compound, as antibacterial agents, focusing on inhibiting key bacterial proteins like PBP2X. jmchemsci.com These computational findings suggest that this compound may possess antibacterial potential by interfering with essential bacterial processes. jmchemsci.com However, the search results emphasize that these in silico findings require validation through in vitro and in vivo studies to confirm their therapeutic potential. jmchemsci.com Standard in vitro methods for evaluating antibacterial properties include minimum inhibitory concentration (MIC) assays and agar (B569324) diffusion methods, which can determine the lowest concentration of a compound required to inhibit visible bacterial growth. frontiersin.orgscielo.br

Modulation of Cellular Pathways and Gene Expression

The modulation of cellular pathways and gene expression is a key area of in vitro research for understanding the mechanisms of action of bioactive compounds. While specific in vitro studies detailing this compound's effects on a broad range of cellular pathways and gene expression are not prominently featured in the search results, related research on other Curcuma compounds provides context. Curcumin, for example, is known to modulate several cell signaling pathways. nih.gov In silico studies involving this compound have explored its potential interaction with inflammatory cytokines, suggesting an influence on pathways related to inflammation. wu.ac.th

Regulation of Pro- and Anti-Inflammatory Factors

In silico simulations involving this compound, curcumin, and desmethoxycurcumin have investigated their potential to interact with pro-inflammatory cytokines such as TNF-α, IL-6, IL-6R, IL-1β, and IL-1R. wu.ac.thwu.ac.th These studies predicted binding affinities between the compounds and the target proteins, suggesting a potential to influence inflammatory responses. wu.ac.thwu.ac.th For instance, this compound and curcumin were predicted to have the lowest binding energy for interaction with IL-6 and IL-1R, respectively, while desmethoxycurcumin showed the lowest binding energy for TNF-α and IL-6R. wu.ac.th However, the in silico findings also noted potential mismatches in binding forms, indicating that these computational predictions require experimental validation through in vitro studies to confirm the actual regulatory effects on pro- and anti-inflammatory factors. wu.ac.thwu.ac.th

Effects on Enzyme Expression and Activity (e.g., Matrix Metalloproteinase-1)

Research on the enzyme inhibitory activities of compounds from Curcuma species has been conducted in vitro. Studies have evaluated the effects of turmeric essential oils and their components on various enzymes, including acetylcholinesterase (AChE), butylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase. mdpi.com While Matrix Metalloproteinase-1 (MMP-1) is not specifically mentioned in relation to this compound in the provided search results, the general investigation of enzyme activity modulation by Curcuma compounds suggests that in vitro studies could be conducted to explore this compound's potential effects on MMP-1 or other enzymes involved in inflammation or tissue remodeling. Related compounds like turmerones have shown inhibitory effects on β-secretase activity in vitro. researchgate.net

Investigation of Cytotoxic Effects in Cell Lines

Advanced Analytical Techniques in Bisacumol Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques play a pivotal role in determining the structure of bisacumol. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is widely used to identify the different hydrogen and carbon environments within the molecule, providing crucial information about its connectivity and functional groups. mdpi.comuni-halle.deacs.org For instance, ¹H NMR spectra of this compound show characteristic signals for methyl groups, methylene (B1212753) protons, methine protons, and aromatic protons, with specific chemical shifts and coupling patterns that aid in structural assignment. mdpi.comuni-halle.de Similarly, ¹³C NMR provides information on the carbon skeleton, with distinct signals for different carbon types. mdpi.comuni-halle.deacs.org Two-dimensional NMR techniques, such as COSY, NOESY, and HMBC, offer more detailed insights into the spatial relationships and through-bond correlations between atoms, enabling unambiguous assignment of signals and confirmation of the proposed structure. acs.orgresearchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. Characteristic absorption bands in the IR spectrum indicate the presence of hydroxyl groups (O-H stretching) and aromatic rings (C=C stretching). mdpi.comuni-halle.deresearchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular formula and providing structural fragments. mdpi.comuni-halle.deacademicjournals.org Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), including High-Resolution Mass Spectrometry (HRMS), are utilized for this purpose. mdpi.comuni-halle.deacademicjournals.orgrsc.org HRMS is particularly valuable for determining the exact mass and elemental composition. mdpi.comuni-halle.de

Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules like this compound. researchgate.netcore.ac.ukutm.myrsc.org By analyzing the differential absorption of left and right circularly polarized light, CD spectra can provide information about the stereochemistry at chiral centers. researchgate.netcore.ac.ukutm.myrsc.org

Table 1 summarizes typical spectroscopic data reported for this compound:

TechniqueKey Information ProvidedRepresentative Data (Examples from literature)
¹H NMR Proton environments, connectivityδ 1.20 (d, J = 7.2 Hz, 3H), 1.53 (s, 3H), 5.15 (br, 1H), 7.02 (d, J = 7.9 Hz, 1H) (in CDCl₃) mdpi.com
¹³C NMR Carbon skeleton, functional groupsδ 15.4, 17.7, 21.1, 25.7, 26.0, 31.5, 37.4, 113.5, 118.0, 121.8, 124.6, 131.8, 132.1, 146.7, 147.8 (in CDCl₃, 300 MHz) mdpi.com
IR Functional groups3545 (O-H), 1666, 1615 (C=C aromatic) cm⁻¹ (neat) mdpi.com; 3630 cm⁻¹ (O-H) (CCl₄) uni-halle.de
MS (EI) Molecular weight, fragmentationm/z 235 (M⁺+1), 234, 217, 191, 177, 164, 151, 137, 124, 107, 95, 77 mdpi.com
HRMS Exact mass, elemental compositionRequired C₁₅H₂₂O₂, 234.1700, found 234.1703 mdpi.com; Required C₁₅H₂₂O₂, 218.1671, found 218.1673 (for a related compound, potentially an isomer) mdpi.com
CD Absolute configurationUsed in conjunction with chemical conversion or comparison with known standards. researchgate.netcore.ac.ukutm.myrsc.org

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound. Column chromatography, typically performed on silica (B1680970) gel, is a common technique for separating this compound from complex mixtures, such as plant extracts. mdpi.comresearchgate.net Thin Layer Chromatography (TLC) is often used for monitoring the progress of chromatographic separations and for quick assessment of sample purity. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical purity assessment and preparative isolation of this compound. uni-halle.deacademicjournals.orggoogle.comresearchgate.net HPLC can provide quantitative data on the purity of a sample and separate closely related compounds. uni-halle.degoogle.com Different stationary phases (e.g., C18) and mobile phases (e.g., acetonitrile/water mixtures with modifiers like formic acid) are employed depending on the specific requirements of the separation. uni-halle.deacademicjournals.orggoogle.com UV detection is commonly used in HPLC for monitoring this compound due to the presence of a chromophore in its structure. uni-halle.deacademicjournals.orgrsc.orgresearchgate.net

Table 2 illustrates typical chromatographic conditions used in this compound research:

TechniqueStationary PhaseMobile PhaseDetection MethodApplication
Column Chromatography Silica gel (200–300 mesh)Petroleum ether-EtOAc (gradient elution) mdpi.comresearchgate.netVisual (TLC monitoring)Isolation and purification
TLC Silica gel GF254Petroleum ether-EtOAc mdpi.comresearchgate.netUV light, stainingMonitoring separation, purity check
HPLC C18 (e.g., LiChrospher 100 RP-18, Synergi Fusion-RP) uni-halle.degoogle.comAcetonitrile/Water (with modifiers) uni-halle.degoogle.comUV (e.g., 210 nm, 254 nm, 230 nm) uni-halle.deacademicjournals.orgrsc.orgresearchgate.netPurity assessment, quantitative analysis, preparative separation uni-halle.degoogle.com
GC-MS Capillary column (e.g., Agilent HP5-ms) mdpi.commdpi.comCarrier gas (e.g., Helium)Mass Spectrometry (EI) academicjournals.orgmdpi.commdpi.comnih.govAnalysis of volatile components, identification academicjournals.orgmdpi.commdpi.comnih.gov

Methods for Enantiomeric Excess Determination

This compound possesses chiral centers, meaning it can exist as enantiomers. Determining the enantiomeric excess (ee) is crucial for understanding its biological activity and for quality control of chirally pure samples. chemistrysteps.comunacademy.com Several methods are employed for this purpose:

Chiral Chromatography: This is a primary method for separating and quantifying individual enantiomers. google.comresearchgate.netgoogle.comfz-juelich.de Chiral Stationary Phases (CSPs) are used in HPLC or GC columns that can selectively interact with one enantiomer over the other, leading to different retention times. google.comresearchgate.netgoogle.comfz-juelich.de By integrating the peaks corresponding to each enantiomer in the chromatogram, the ratio of enantiomers can be determined, and thus the enantiomeric excess calculated. researchgate.netchemistrysteps.comfz-juelich.de Examples of CSPs include those based on modified polysaccharides. fz-juelich.de

Optical Rotation: Chiral compounds rotate plane-polarized light, and the specific rotation ([α]D) is a characteristic property of a pure enantiomer. uni-halle.dechemistrysteps.comfoodb.ca The observed rotation of a mixture of enantiomers is proportional to the enantiomeric excess. chemistrysteps.comunacademy.com While optical rotation can indicate the presence of an enantiomeric imbalance, it does not directly provide the ratio of individual enantiomers in a mixture, especially if the specific rotation of the pure enantiomers is not precisely known or if impurities are present. chemistrysteps.com However, it can be used in conjunction with other methods. uni-halle.deutm.my

NMR Analysis of Diastereomers: By reacting this compound with a chiral derivatizing agent, diastereomers can be formed. fz-juelich.de Diastereomers have different physical properties, including different NMR spectra. fz-juelich.de The signals corresponding to the newly formed diastereomers can be resolved in the ¹H NMR spectrum, and the ratio of the integrals of these signals can be used to determine the enantiomeric ratio of the original this compound sample. fz-juelich.de Chiral solvating agents can also be used to induce diastereomeric interactions in situ, leading to differentiated NMR signals for enantiomers without the need for covalent derivatization.

Table 3 shows an example of enantiomeric excess determination using chiral HPLC:

SampleChiral ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Enantiomer 1 Peak AreaEnantiomer 2 Peak AreaEnantiomeric Excess (%)
This compound Sample 1Daicel Chiralcel OD-H researchgate.netHexane (B92381)/2-propanol (90:10) researchgate.net0.5 researchgate.net230 researchgate.net363068 rsc.org383988 rsc.orgCalculation needed based on peak areas chemistrysteps.comfz-juelich.de

Note: The peak areas provided are from a search result related to enantiomeric excess determination using GITC derivatization and HPLC rsc.org. While not directly for this compound enantiomers, it illustrates the principle of using peak areas from chiral chromatography for ee determination.

Advanced Data Analysis Methodologies for Research Findings

Analyzing the complex data generated from spectroscopic and chromatographic techniques requires advanced data analysis methodologies.

Spectroscopic Data Analysis: Software is used to process and interpret NMR, IR, and MS data. This includes processing of raw spectral data, peak picking, integration, and spectral database matching for identification of known compounds or structural fragments. For complex molecules like this compound, 2D NMR data requires specialized software for processing and analysis of correlations.

Chromatographic Data Analysis: Chromatography software is used to process chromatograms, including peak integration, baseline correction, and calculation of retention times and peak areas. researchgate.net For purity assessment, the relative peak areas are used to determine the percentage of each component in the mixture. researchgate.net In quantitative analysis, calibration curves are generated by plotting peak areas against known concentrations of this compound standards.

Chemometrics and Multivariate Analysis: When dealing with large datasets from multiple analyses or comparing samples, chemometric methods and multivariate analysis techniques (e.g., Principal Component Analysis, Partial Least Squares) can be employed. These methods can help in identifying patterns, classifying samples, and correlating analytical data with biological activity or other properties.

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT) calculations, can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, CD spectra) and compare them with experimental data to aid in structural elucidation and absolute configuration assignment.

Table 4 illustrates the application of data analysis in determining the composition of Curcuma longa essential oil, which contains this compound:

ComponentRetention Time (min) (Example) mdpi.comPeak Area (Example)Percentage Composition (Example) mdpi.com
ar-Turmerone25.72 mdpi.com-16% (dried hydrodistilled) nih.gov, 26% (dried hexane-extracted) nih.gov
α-Turmerone5.3 (Example from similar compounds) waocp.org--
β-Turmerone5.2 (Example from similar compounds) waocp.org--
This compound (ar-Turmerol)25.72 mdpi.com-0.72% (fresh hexane-extracted) mdpi.com
Zingiberene--Predominant in hexane-extracted nih.gov
β-Sesquiphellandrene--Predominant in hexane-extracted nih.gov

Note: The specific peak areas are not consistently provided across sources, but the table structure demonstrates how chromatographic data is analyzed to determine composition.

Q & A

Basic: What are the key methodological considerations for designing reproducible synthesis protocols for Bisacumol?

Answer: Reproducible synthesis requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps. Follow guidelines for experimental sections in academic journals:

  • Include raw and processed spectral data (e.g., NMR, HPLC) to confirm purity and structural integrity .
  • Validate protocols by replicating results across multiple batches and reporting yield variations (e.g., ±5% standard deviation) .
  • For novel intermediates, provide crystallographic or mass spectrometry evidence to support identity claims .

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological mechanisms across in vitro vs. in vivo studies?

Answer: Address discrepancies through systematic meta-analysis:

  • Compare dose-response curves and bioavailability metrics across studies to identify confounding variables (e.g., metabolic degradation in vivo) .
  • Use isogenic cell lines or transgenic animal models to isolate target pathways and reduce biological noise .
  • Apply statistical frameworks (e.g., Bayesian inference) to quantify uncertainty in conflicting datasets .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability under varying storage conditions?

Answer: Prioritize orthogonal methods:

  • Purity: Combine HPLC-DAD (detection threshold: 95% purity) with elemental analysis for quantitative validation .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS to identify byproducts .
  • Report deviations using ICH Q1A guidelines, emphasizing temperature-sensitive degradation pathways .

Advanced: What computational and experimental strategies validate this compound’s target engagement in complex biological systems?

Answer: Integrate multi-modal validation:

  • Molecular docking: Screen against structural libraries (e.g., PDB) to predict binding affinities, followed by SPR or ITC for kinetic validation .
  • Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein melting shifts in lysates treated with this compound .
  • Use CRISPR-Cas9 knockouts to establish causality between target modulation and observed phenotypic effects .

Basic: How should researchers structure the introduction section of a this compound-focused paper to contextualize its therapeutic potential?

Answer: Frame the introduction using a PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Highlight unmet medical needs (e.g., drug-resistant infections) and existing gaps in related compounds .
  • Cite recent preclinical studies (last 5 years) to justify this compound’s novelty, avoiding redundant background .
  • Conclude with a hypothesis logically derived from prior evidence (e.g., “Given this compound’s structural similarity to [X], we expect enhanced [Y] activity”) .

Advanced: What ethical and methodological safeguards are critical when designing human trials involving this compound derivatives?

Answer: Adhere to ethical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Anonymity: Use coded identifiers for participant data, with access restricted to principal investigators .
  • Bias mitigation: Implement double-blinding and randomization protocols, reporting attrition rates and confounding variables .
  • Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency in outcome reporting .

Basic: How can researchers optimize this compound’s solubility and bioavailability during preclinical development?

Answer: Employ formulation screens:

  • Test co-solvents (e.g., PEG 400, DMSO) at concentrations ≤1% to avoid cytotoxicity .
  • Use partition coefficient (LogP) and polar surface area (PSA) calculations to guide salt or prodrug modifications .
  • Validate improvements via in situ perfusion models (e.g., rat intestinal permeability assays) .

Advanced: What interdisciplinary approaches reconcile divergent findings in this compound’s metabolic profiling across species?

Answer: Leverage cross-species metabolomics:

  • Perform comparative LC-MS/MS analyses of liver microsomes from human, rat, and primate models .
  • Apply pathway enrichment tools (e.g., MetaboAnalyst) to identify species-specific cytochrome P450 interactions .
  • Correlate metabolite data with toxicity endpoints using Spearman’s rank correlation (α=0.05) .

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